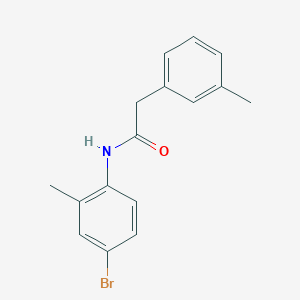
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide (BCPN) is a synthetic compound with potential therapeutic applications in cancer treatment. BCPN belongs to the class of naphthamides, which are known for their anti-tumor properties.
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules. This leads to the disruption of the cytoskeleton and cell cycle arrest in the G2/M phase.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has several advantages for lab experiments, including its low toxicity in normal cells and its ability to inhibit tubulin polymerization. However, N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
For N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide research include the development of more efficient synthesis methods, the investigation of its potential in combination therapy with other cancer drugs, and the exploration of its potential in other diseases, such as Alzheimer's disease.
Méthodes De Synthèse
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide can be synthesized using a multi-step process that involves the reaction of 2-ethoxy-1-naphthoic acid with thionyl chloride to give 2-chloro-1-naphthoic acid. The latter is then reacted with 2-benzoyl-4-chloroaniline in the presence of triethylamine to give N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide.
Applications De Recherche Scientifique
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has been extensively studied for its potential in cancer treatment. In vitro studies have shown that N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Nom du produit |
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide |
|---|---|
Formule moléculaire |
C26H20ClNO3 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H20ClNO3/c1-2-31-23-15-12-17-8-6-7-11-20(17)24(23)26(30)28-22-14-13-19(27)16-21(22)25(29)18-9-4-3-5-10-18/h3-16H,2H2,1H3,(H,28,30) |
Clé InChI |
HIECBBCKCDLIKI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



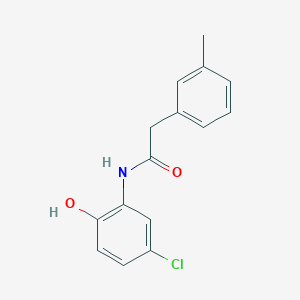
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)



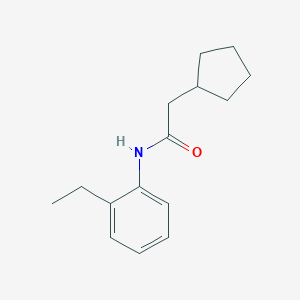

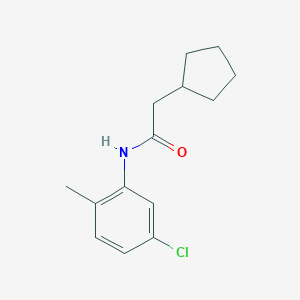
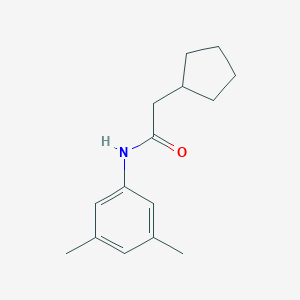
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
